molecular formula C20H15ClN2O2S B2481865 3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-42-3

3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2481865
CAS No.: 1105238-42-3
M. Wt: 382.86
InChI Key: WIVUCRPNWWXAID-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 3 with a 3-chlorobenzyl group and at position 7 with a 4-methoxyphenyl moiety. The thieno-pyrimidinone scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and receptors . The 3-chlorobenzyl and 4-methoxyphenyl substituents likely enhance lipophilicity and modulate electronic properties, which can influence binding affinity and pharmacokinetic behavior.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c1-25-16-7-5-14(6-8-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-3-2-4-15(21)9-13/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVUCRPNWWXAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core: The core structure can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.

    Substitution Reactions: The 3-chlorobenzyl and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Strong bases like sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the thieno[3,2-d]pyrimidine class, which is known for its diverse biological activities. The synthesis often involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include cyclization reactions that yield the thieno[3,2-d]pyrimidin-4(3H)-one core structure. The presence of substituents like chlorobenzyl and methoxyphenyl groups can significantly influence the compound's biological properties.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. For example:

  • Cytotoxicity Studies : Research has shown that compounds within this class exhibit potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. The structure-activity relationship (SAR) analysis indicates that specific modifications can enhance potency while reducing toxicity to normal cells .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase), providing insights into their mechanisms .

Anticonvulsant Activity

Some derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have also been evaluated for anticonvulsant properties. In studies using animal models, certain compounds demonstrated significant activity in preventing seizures induced by chemical agents . This suggests potential applications in treating epilepsy or other seizure disorders.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound class reveals that substitutions at specific positions significantly affect biological activity. For instance, the introduction of electron-withdrawing groups can enhance anticancer activity by improving binding affinity to target proteins while maintaining acceptable toxicity profiles .

ADME Properties

In silico studies assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties indicate favorable pharmacokinetic profiles for some derivatives. These findings are crucial for drug development as they predict how well a compound will perform in vivo .

Case Studies and Experimental Data

StudyCompoundCell LineIC50 Value (μM)Notes
110bMCF-719.4Comparable to doxorubicin
210eMCF-714.5High potency; further docking studies suggested
3-BJ-1221.7Safer profile compared to doxorubicin

These case studies illustrate the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in anticancer therapies while highlighting the importance of ongoing research to optimize their efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Thieno-Pyrimidinone Derivatives

Compound Name / ID (Source) Substituents (Position) Melting Point (°C) Yield (%) Notable Features
Target Compound 3-(3-Cl-benzyl), 7-(4-OMe-phenyl) Not reported Not given Balanced lipophilicity, halogenated
Compound 6b 7,9-Bis(4-OMe-phenyl), pyrazole moiety 183–185 72 Pyrazole fusion, bis-methoxy groups
Compound 6d 7,9-Bis(4-OMe-phenyl), 4-Cl-phenyl 228–230 72 Chloro-substituted hydrazone
Compound 13 2-(4-OMe-benzyl), 6-(3-OMe-phenyl) 258–261 49 Methoxy at positions 2 and 6
7-(4-Br-phenyl)-3-(3-Me-benzyl) 7-(4-Br-phenyl), 3-(3-Me-benzyl) Not reported Not given Bromine enhances steric bulk
7-(3-Cl-phenyl)-3-[2-(4-F-phenoxy)ethyl] 7-(3-Cl-phenyl), 3-phenoxyethyl Not reported Not given Ether linkage, fluorinated substituent

Key Observations :

  • Halogen Effects : Chlorine (e.g., target compound, 6d ) and bromine () at aromatic positions improve metabolic stability and binding via hydrophobic interactions.

Biological Activity

The compound 3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one , also referred to by its CAS number 1621967-40-5 , belongs to a class of thienopyrimidine derivatives, which have garnered attention for their diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

  • Molecular Formula : C19_{19}H13_{13}ClN2_2O2_2S
  • Molecular Weight : 368.8 g/mol
  • CAS Number : 1621967-40-5

Synthesis

The synthesis of thienopyrimidine derivatives typically involves multi-step organic reactions, which include cyclization processes that yield the desired thieno[3,2-d]pyrimidin-4(3H)-one scaffold. The specific synthetic route for 3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been documented in chemical literature, emphasizing the importance of substituent variations in modulating biological activity.

Antimicrobial Activity

Recent studies have shown that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains, including Mycobacterium tuberculosis and Helicobacter pylori. The mechanism of action often involves inhibition of key enzymes or disruption of cellular processes essential for bacterial survival.

Compound NameTarget OrganismActivity (IC50)Reference
3-(4-Methoxyphenyl)-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-oneMycobacterium tuberculosis11 µM
7-(Chlorophenyl)-3-(methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-oneHelicobacter pyloriSelective inhibition observed

Anti-Cancer Activity

Thienopyrimidine derivatives are also being explored for their anti-cancer potential. Research indicates that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For example, certain thienopyrimidines have shown promise as inhibitors of the PI3K signaling pathway, which is crucial in many cancers.

Compound NameCancer TypeMechanism of ActionReference
7-(4-Methoxyphenyl)-3-(chlorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-oneBreast CancerPI3K inhibition
Thienopyrimidine Derivative XLung CancerTargeting EGFR pathways

Case Studies

  • Inhibition of Mycobacterial Growth : A study demonstrated that a closely related thienopyrimidine derivative exhibited an IC50 of 27 µM against Mycobacterium tuberculosis H37Rv. This finding suggests a potential role for similar compounds in tuberculosis treatment strategies.
  • Targeting Helicobacter pylori : High-throughput screening identified thienopyrimidines that selectively inhibit Helicobacter pylori, providing a new avenue for developing treatments against antibiotic-resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of thienopyrimidine derivatives is heavily influenced by their structural components. Modifications to the phenyl rings and the thieno-pyrimidine core can enhance or reduce potency against specific targets. Understanding these relationships is critical for rational drug design.

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